molecular formula C13H22ClNO3 B12681999 N-(2-Oxo-3-bornyl)sarcosine hydrochloride CAS No. 93309-91-2

N-(2-Oxo-3-bornyl)sarcosine hydrochloride

Cat. No.: B12681999
CAS No.: 93309-91-2
M. Wt: 275.77 g/mol
InChI Key: VBKFYVJMPPLNBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-3-bornyl)sarcosine hydrochloride typically involves the reaction of sarcosine with a suitable bornyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-3-bornyl)sarcosine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(2-Oxo-3-bornyl)sarcosine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Oxo-3-bornyl)sarcosine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Oxo-3-bornyl)sarcosine hydrochloride include:

    Dimethylglycine: Another derivative of glycine with two methyl groups.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and participate in reactions that similar compounds may not .

Properties

CAS No.

93309-91-2

Molecular Formula

C13H22ClNO3

Molecular Weight

275.77 g/mol

IUPAC Name

2-[methyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C13H21NO3.ClH/c1-12(2)8-5-6-13(12,3)11(17)10(8)14(4)7-9(15)16;/h8,10H,5-7H2,1-4H3,(H,15,16);1H

InChI Key

VBKFYVJMPPLNBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2N(C)CC(=O)O)C)C.Cl

Origin of Product

United States

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